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Compound of Interest

2-Ethoxycarbonyl-4'-
Compound Name: _
nitrobenzophenone

cat. No.: B1323960

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2-
Ethoxycarbonyl-4'-nitrobenzophenone (Ethyl 2-(4-nitrobenzoyl)benzoate), a compound of
interest in synthetic and medicinal chemistry. Due to the limited availability of published
experimental spectra for this specific molecule, this guide presents predicted data based on
established principles of spectroscopy and data from analogous structures. It also includes
generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural

elucidation of organic compounds.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-Ethoxycarbonyl-4'-
nitrobenzophenone. These predictions are based on the analysis of its chemical structure and
comparison with spectral data of similar compounds.

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
Aromatic (Protons
~8.30 Doublet (d) 2H
ortho to -NO2)
Aromatic (Protons
~7.90 Doublet (d) 2H
meta to -NO2)
Aromatic (Proton
~7.85 Doublet (d) 1H
ortho to -C=0)
) Aromatic (Remaining
~7.60-7.75 Multiplet (m) 3H
protons)
~4.20 Quartet (q) 2H -OCH2CHs
~1.25 Triplet (t) 3H -OCH2CHs
Table 2: Predicted 13C NMR Spectral Data
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Chemical Shift (6, ppm) Assighment

~195 C=0 (Ketone)

~166 C=0 (Ester)

~150 Aromatic (C-NO2)
~142 Aromatic (Quaternary)
~137 Aromatic (Quaternary)
~133 Aromatic (CH)

~131 Aromatic (CH)

~130 Aromatic (CH)

~129 Aromatic (CH)

~124 Aromatic (CH)

~62 -OCH2CHs

~14 -OCH2CHs

Table 3: Predicted Major Infrared (IR) Absorption Bands

Functional Group

Wavenumber (cm~12) Intensity .
Assignment
~3100-3000 Medium Aromatic C-H Stretch
~1720 Strong C=0 Stretch (Ester)
~1685 Strong C=0 Stretch (Ketone)
~1600, ~1480 Medium-Strong Aromatic C=C Stretch
~1520 Strong Asymmetric N-O Stretch (Nitro)
~1345 Strong Symmetric N-O Stretch (Nitro)
~1280 Strong C-O Stretch (Ester)
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Table 4: Predicted Major Mass Spectrometry (MS) Fragments

m/z Proposed Fragment
299 [M]* (Molecular lon)
270 [M - C2Hs]*

254 [M - OC2Hs]*

226 [M - COOC2Hs]*

150 [CeHaNO2C=0]*

121 [CeHsC=0]*

104 [CeHaC=O]*

76 [CeHal*

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra for aromatic
ketones and esters like 2-Ethoxycarbonyl-4'-nitrobenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.6-0.7
mL of a deuterated solvent (e.g., CDClz, DMSO-ds). Tetramethylsilane (TMS) is typically
added as an internal standard (O ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Acquire the spectrum at room temperature.
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o Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and
a relaxation delay of 1-5 seconds.

o Process the Free Induction Decay (FID) with an exponential window function and Fourier
transform to obtain the spectrum.

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a
relaxation delay of 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (Thin Solid Film):

o Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like
methylene chloride or acetone.[1]

o Drop a small amount of the solution onto a salt plate (e.g., NaCl or KBr).[1]

o Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[1]
e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the clean salt plate.

o Place the sample-coated salt plate in the sample holder.
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o Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-
400 cm~1,

o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer
via a suitable ionization source. For a compound like this, Electrospray lonization (ESI) or
Atmospheric Pressure Chemical lonization (APCI) coupled with a liquid chromatograph (LC-
MS) would be appropriate.[2] Gas Chromatography-Mass Spectrometry (GC-MS) could also
be used if the compound is sufficiently volatile and thermally stable.[3]

 Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight
(TOF), Orbitrap, or Triple Quadrupole instrument.[2]

o Data Acquisition:

o Acquire the mass spectrum in both positive and negative ion modes to maximize the
information obtained.[2]

o For fragmentation analysis (MS/MS), the molecular ion is selected and subjected to
collision-induced dissociation (CID) to generate fragment ions.

Visualizations
Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates a typical workflow for the characterization of a newly
synthesized compound like 2-Ethoxycarbonyl-4'-nitrobenzophenone using various
spectroscopic techniques.
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Compound Synthesis

Synthesis of 2-Ethoxycarbonyl-4'-nitrobenzophenone

'
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'
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'
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Caption: Workflow for the synthesis, purification, and spectral characterization of an organic
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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